molecular formula C22H19FN2O3S B6569013 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide CAS No. 946220-99-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide

Cat. No.: B6569013
CAS No.: 946220-99-1
M. Wt: 410.5 g/mol
InChI Key: NEAOMJVXJDHYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzoyl group attached to a tetrahydroquinoline ring, which is further substituted with a fluorobenzene sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3). Finally, the fluorobenzene sulfonamide group is added through a nucleophilic substitution reaction involving 2-fluorobenzenesulfonyl chloride and the tetrahydroquinoline derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the production rate and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Utilizing nucleophilic substitution reactions with reagents like 2-fluorobenzenesulfonyl chloride.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced tetrahydroquinoline derivatives.

  • Substitution: Generation of sulfonamide derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be utilized in biological assays to investigate its interaction with various biomolecules and cellular components.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

Industry: The compound can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

. Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules. the presence of the fluorobenzene group and the benzoyl moiety distinguishes it from its counterparts, providing unique chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-13-12-16-9-6-14-25(20(16)15-18)22(26)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,24H,6,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAOMJVXJDHYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.